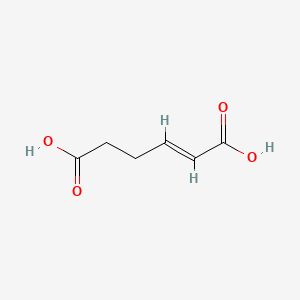
octahydropentalene-1,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octahydropentalene-1,6-dione: is an organic compound with the molecular formula C8H10O2 . It is characterized by its bicyclic structure, which includes two fused cyclopentane rings and two ketone groups. .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of octahydropentalene-1,6-dione can be achieved through various methods. One common approach involves the catalytic hydrogenation of pentalene derivatives. For example, the reduction of pentalene-1,6-dione using hydrogen gas in the presence of a platinum catalyst can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: Octahydropentalene-1,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex diketones or carboxylic acids.
Reduction: Further reduction can lead to the formation of alcohols or alkanes.
Substitution: The ketone groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with platinum (Pt) or palladium (Pd) catalysts.
Substitution: Grignard reagents (RMgX) and organolithium compounds (RLi) are often used for nucleophilic substitution.
Major Products:
Oxidation: Diketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Octahydropentalene-1,6-dione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of octahydropentalene-1,6-dione is closely related to its conformational dynamics. The compound exhibits pseudorotation, which allows it to adopt multiple conformations. This flexibility can influence its interactions with biological targets and its overall bioactivity . The partial mobility of the fused cyclopentane rings plays a crucial role in its function and biomedical properties .
Comparación Con Compuestos Similares
Hexahydro-1,6-pentalenedione: Similar structure but with fewer hydrogen atoms.
Cyclopentane derivatives: Compounds with a single cyclopentane ring.
Decahydro-1H,8H-dicyclopenta[a,h]pentalene: A more complex polycyclic compound.
Uniqueness: Octahydropentalene-1,6-dione is unique due to its bicyclic structure with two fused cyclopentane rings and two ketone groups. This structure imparts distinct chemical and physical properties, making it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
90953-74-5 |
|---|---|
Fórmula molecular |
C8H10O2 |
Peso molecular |
138.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



